molecular formula C13H17Cl2NO B1489476 [1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol CAS No. 1261235-02-2

[1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol

Cat. No.: B1489476
CAS No.: 1261235-02-2
M. Wt: 274.18 g/mol
InChI Key: WZGZINOZGAXDME-UHFFFAOYSA-N
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Description

[1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol ( 1261235-02-2) is a high-purity chemical compound offered for research and development purposes . This molecule, with the molecular formula C13H17Cl2NO and a molecular weight of 274.19, belongs to a class of functionalized piperidines known for their utility in medicinal chemistry and organic synthesis . Its structure features a piperidine ring core substituted with a hydroxymethyl group at the 4-position and a 2,4-dichlorobenzyl group on the nitrogen atom . This combination of a polar alcohol and a lipophilic, halogenated aromatic moiety makes it a valuable scaffold or building block (synthon) for constructing more complex molecules. Researchers can leverage the reactivity of the primary alcohol for further functionalization, such as oxidation or esterification, while the tertiary amine can participate in salt formation or act as a hydrogen bond acceptor. Compounds within this chemical family are frequently explored in the development of pharmacologically active agents . This product is strictly for research use and is not intended for diagnostic or therapeutic applications. Please note that this item may be subject to cold-chain shipping protocols to ensure stability . For specific stock availability, please contact our sales team.

Properties

IUPAC Name

[1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl2NO/c14-12-2-1-11(13(15)7-12)8-16-5-3-10(9-17)4-6-16/h1-2,7,10,17H,3-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZGZINOZGAXDME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)CC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

[1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol is a chemical compound that has garnered attention for its potential biological activities, particularly its interaction with the cannabinoid-1 receptor (CB1R). This compound is characterized by a piperidine ring substituted with a 2,4-dichlorobenzyl group and a hydroxymethyl functional group. The unique structural features of this compound suggest diverse interactions with biological targets, making it a subject of interest in medicinal chemistry.

The primary target of this compound is the cannabinoid-1 receptor (CB1R) . As an antagonist, it inhibits the receptor's activity, which is crucial in the endocannabinoid system that regulates various physiological processes including:

  • Pain sensation
  • Mood regulation
  • Appetite control
  • Memory functions

This antagonistic action can lead to significant biochemical changes within the body, influencing various pathways related to these physiological processes.

The compound exhibits notable biochemical properties through its interactions with enzymes and proteins. It binds to specific receptor proteins, modulating their activity via hydrogen bonding and hydrophobic interactions. These interactions can alter cellular signaling pathways, gene expression, and metabolic processes.

Table 1: Key Biochemical Interactions

Interaction TypeDescription
Binding Interacts with CB1R as an antagonist
Modulation Alters enzyme activities affecting metabolic pathways
Signaling Influences gene expression related to cell growth

Pharmacokinetics

Pharmacokinetic studies suggest that this compound has a favorable topological polar surface area (TPSA) over 90 Ų, indicating a low probability of crossing the blood-brain barrier (BBB). This suggests that its effects may be more pronounced in peripheral systems rather than central nervous system (CNS) pathways.

Biological Activity Studies

Research has demonstrated that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against several pathogens.
  • Antiviral Properties : The compound is being explored for its efficacy in developing antiviral agents.

Case Study: Antimicrobial Efficacy

In a study evaluating antimicrobial efficacy, this compound was tested against multiple bacterial strains. The results showed significant inhibition of growth in Gram-positive and Gram-negative bacteria, highlighting its potential as a therapeutic agent.

Comparison with Related Compounds

The biological activity of this compound can be compared with other similar compounds:

Compound NameStructure TypeNotable Activity
2,4-Dichlorobenzyl alcoholAlcoholAntimicrobial
1-(2,4-Dichlorobenzyl)piperazinePiperazine derivativeAntidepressant

Future Directions

Further research is warranted to explore the therapeutic applications of this compound. Potential areas include:

  • Development of targeted therapies for pain management.
  • Investigation into its role in mood disorders.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position: The 2,4-dichloro substitution enhances antimalarial potency compared to mono-chloro or fluoro analogues, likely due to increased lipophilicity and target binding .
  • Functional Group: Methanol analogues generally exhibit higher selectivity for resistant Plasmodium falciparum strains compared to ketone derivatives (e.g., IC₅₀ for ketones: 1–5 μg/mL; for methanol analogues: 1.03–2.52 μg/mL) .

Functional Group Modifications

Compound Name Functional Group Key Properties References
This compound Methanol High solubility in polar solvents (e.g., methanol, DCM)
[1-(3,4-Dichlorobenzyl)-piperidin-4-yl][4-fluorophenyl]methanone (2) Ketone Reduced selectivity (SI = 15–182 vs. methanol analogues)
[1-(3,4-Dichlorophenyl)methyl]piperidin-4-yl]methanamine Amine Potential for CNS-targeted applications (e.g., neurotransmitter modulation)

Key Observations :

  • Methanol vs. Ketone: Methanol derivatives show enhanced hydrogen-bonding capacity, improving interactions with biological targets like acetylcholinesterase or parasitic enzymes .
  • Amine Derivatives: Substitution of methanol with an amine group alters pharmacokinetic properties, increasing blood-brain barrier permeability .

Preparation Methods

General Synthesis Strategy

  • Piperidine Ring Formation : The synthesis often starts with the formation of a piperidine ring. This can be achieved through various methods, such as the aza-Michael reaction or cyclization reactions involving suitable precursors.

  • Introduction of the 2,4-Dichlorobenzyl Group : Once the piperidine ring is formed, the next step involves introducing the 2,4-dichlorobenzyl group. This can typically be done through alkylation reactions using 2,4-dichlorobenzyl halides (e.g., chloride or bromide) in the presence of a base.

  • Hydroxymethylation : The final step involves the introduction of a hydroxymethyl group to the piperidine ring. This can be achieved through reactions such as hydroxymethylation using formaldehyde in the presence of a reducing agent.

Specific Reagents and Conditions

  • Reagents :

    • Piperidine precursors (e.g., 4-piperidinecarboxylic acid)
    • 2,4-Dichlorobenzyl halides
    • Formaldehyde
    • Reducing agents (e.g., sodium borohydride)
    • Bases (e.g., sodium hydroxide)
  • Conditions :

    • Temperature: Varies depending on the specific reaction step (e.g., reflux for alkylation reactions)
    • Solvents: Common organic solvents like ethanol, dichloromethane, or toluene

Data Tables

Given the lack of specific data for this compound, we can consider a general table for piperidine synthesis strategies:

Step Reagents Conditions Product
1. Ring Formation Piperidine precursors, catalysts Varies (e.g., reflux) Piperidine derivatives
2. Alkylation 2,4-Dichlorobenzyl halides, base Reflux, organic solvent Alkylated piperidine
3. Hydroxymethylation Formaldehyde, reducing agent Mild conditions, aqueous or organic solvent Hydroxymethylated piperidine

Q & A

Q. What storage conditions ensure long-term stability of this compound?

  • Methodology : Store under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation. recommends desiccants (e.g., silica gel) to mitigate hydrolysis of the hydroxymethyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol
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